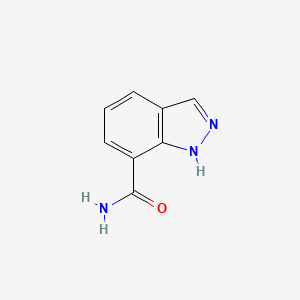

1H-Indazole-7-carboxamide

CAS No.: 312746-74-0

Cat. No.: VC2632981

Molecular Formula: C8H7N3O

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312746-74-0 |

|---|---|

| Molecular Formula | C8H7N3O |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | 1H-indazole-7-carboxamide |

| Standard InChI | InChI=1S/C8H7N3O/c9-8(12)6-3-1-2-5-4-10-11-7(5)6/h1-4H,(H2,9,12)(H,10,11) |

| Standard InChI Key | ZWZKHJQCLZIUIT-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)C(=O)N)NN=C2 |

| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)N)NN=C2 |

Introduction

Chemical Properties and Structural Characteristics

Basic Structure and Identification

1H-Indazole-7-carboxamide (9CI) is identified by its Chemical Abstracts Service (CAS) registry number 312746-74-0. The compound has a molecular formula of C8H7N3O with a corresponding molecular weight of 161.16 g/mol . The structure features a carboxamide group (-CONH₂) positioned at the 7-position of the indazole core, which significantly influences its chemical behavior and biological interactions.

Physical and Chemical Properties

The physical appearance of 1H-Indazole-7-carboxamide is characterized as a white powder with a mild odor, notably lacking the smell of acetic acid . The compound's physical properties make it suitable for various research applications and pharmaceutical formulations. The table below summarizes the key physical and chemical properties of 1H-Indazole-7-carboxamide:

| Property | Value |

|---|---|

| Appearance | White powder |

| Odor | Mild, no smell of acetic acid |

| Molecular Formula | C8H7N3O |

| Molecular Weight | 161.16 g/mol |

| CAS Number | 312746-74-0 |

| Assay | ≥99% |

| Bulk Density | 380-580 g/L |

| Moisture Content (Karl Fischer) | ≤2.0% |

| Iron Content | ≤20mg/kg |

| Size Distribution (≥1.600mm) | ≤2.0% |

| Size Distribution (≤0.200mm) | ≤3.0% |

These detailed specifications indicate the high purity standards required for research-grade 1H-Indazole-7-carboxamide, which is essential for reproducible experimental results in pharmaceutical and biochemical studies .

Biological Activities and Pharmacological Properties

Pharmacological Profile

1H-Indazole-7-carboxamide exhibits diverse biological activities that make it a compound of significant interest in pharmaceutical research. The compound has shown potential in various therapeutic applications based on its pharmacological profile . Understanding these activities is crucial for developing targeted therapeutic strategies using this compound or its derivatives.

Research Applications and Development

Drug Discovery Implications

Synthetic Approaches and Chemical Modifications

Structure-Activity Relationship Studies

Research into indazole derivatives has shown that modifications at specific positions can significantly affect their biological activities. For 1H-Indazole-7-carboxamide, the position of the carboxamide group at C-7 likely contributes to its unique pharmacological profile. Structure-activity relationship studies would be valuable for understanding how different substituents and their positions influence the compound's biological properties, potentially leading to the development of more effective derivatives.

Analytical Methods and Characterization

Physical Parameter Evaluation

Physical parameters such as moisture content (≤2.0% by Karl Fischer titration), iron content (≤20mg/kg), and particle size distribution are important quality attributes that are routinely monitored for 1H-Indazole-7-carboxamide . These parameters affect the compound's stability, handling properties, and suitability for different applications, particularly in pharmaceutical formulations.

Related Compounds and Derivatives

Structural Analogs

Several compounds share structural similarities with 1H-Indazole-7-carboxamide, including 1H-Indazole-7-carboxylic acid. These related compounds often have distinct biological properties but may provide insights into the structure-activity relationships of the indazole scaffold. Understanding the differences and similarities between these analogs is valuable for designing more effective therapeutic agents.

Functional Derivatives

Functional derivatives of 1H-Indazole-7-carboxamide, such as those with additional substituents or modified functional groups, represent an important area for expanding the therapeutic potential of this chemical class. These derivatives may exhibit enhanced potency, selectivity, or improved pharmacokinetic properties compared to the parent compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume